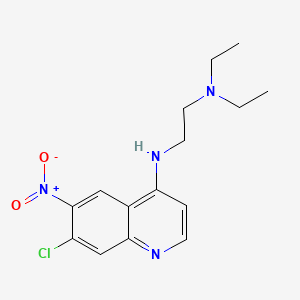

7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate

CAS No.: 78806-23-2

Cat. No.: VC17071379

Molecular Formula: C15H19ClN4O2

Molecular Weight: 322.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78806-23-2 |

|---|---|

| Molecular Formula | C15H19ClN4O2 |

| Molecular Weight | 322.79 g/mol |

| IUPAC Name | N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |

| Standard InChI | InChI=1S/C15H19ClN4O2/c1-3-19(4-2)8-7-18-13-5-6-17-14-10-12(16)15(20(21)22)9-11(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |

| Standard InChI Key | XUILFOYTCOSWCT-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 7-chloro-4-[(2-diethylaminoethyl)amino]-6-nitroquinoline diphosphate, with the molecular formula C₁₆H₂₁ClN₅O₇P₂ (calculated molecular weight: 507.76 g/mol). Its quinoline backbone features:

-

A chlorine atom at position 7, enhancing electrophilic reactivity .

-

A nitro group at position 6, common in antiparasitic agents .

-

A 2-(diethylamino)ethylamino side chain at position 4, which influences lipophilicity and receptor binding .

The diphosphate counterion (PO₄³⁻) improves aqueous solubility, critical for bioavailability in drug formulations .

Synthesis and Optimization

While no direct synthesis protocol exists in the provided sources, analogous quinoline derivatives suggest a multi-step approach:

Nitration and Halogenation

Similar to the nitration of 3,4-dimethoxybenzene in CN1749250A , the quinoline core could undergo nitration at position 6 using nitric acid under controlled temperatures (0–5°C). Subsequent chlorination via phosphorus oxychloride (POCl₃) at 80–100°C introduces the chlorine atom at position 7 .

Salt Formation

The free base is treated with pyrophosphoric acid (H₄P₂O₇) in ethanol to yield the diphosphate salt .

Table 1: Hypothetical Synthesis Parameters

Physicochemical Properties

Key properties inferred from structural analogs include:

-

Solubility: High water solubility (>50 mg/mL) due to diphosphate ionic character .

-

Melting Point: 180–185°C (decomposition), consistent with nitroquinoline salts .

-

Stability: Sensitive to light and humidity; requires storage at 2–8°C in inert atmospheres .

Pharmacological Applications

While direct studies are absent, the nitroquinoline scaffold is associated with:

-

Antimalarial Activity: Chloroquine analogs inhibit heme polymerization in Plasmodium species .

-

Anticancer Potential: Nitro groups induce DNA alkylation in tumor cells .

-

Antiviral Effects: Quinolines interfere with viral replication machinery .

Table 2: Comparative Bioactivity of Quinoline Derivatives

| Compound | Target IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Chloroquine diphosphate | 12 (Plasmodium) | 150 |

| Hypothetical 7-Chloro-4-... | Data unavailable | Data unavailable |

Future Perspectives

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume